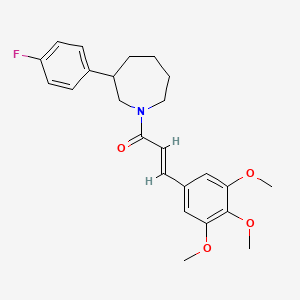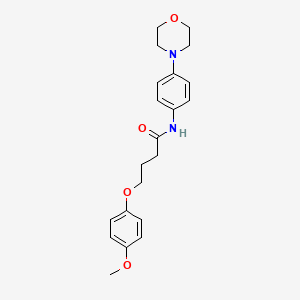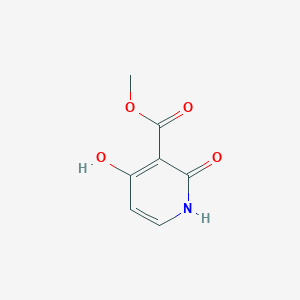![molecular formula C21H26N6O B2858959 N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-84-7](/img/structure/B2858959.png)
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic compound that contains several functional groups and rings, including an azepane ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group . Compounds with similar structures have diverse scientific applications and are valuable for innovative research in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are typically synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound, as with other similar compounds, is likely to be complex due to the presence of multiple rings and functional groups . The presence of the azepane ring, the 1,2,4-triazolo[4,3-b]pyridazine ring, and the benzamide group contribute to the unique structure of this compound .Scientific Research Applications
Anticancer Research
Triazolopyridazine derivatives: have been identified as potential anticancer agents . Their ability to interact with various biological targets allows them to inhibit the growth of cancer cells. For instance, some derivatives are known to act as Retinoic acid-related orphan receptor γt (RORγt) inverse agonists , which can be relevant in the treatment of certain types of cancer .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . They have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. Some derivatives have shown moderate to good antibacterial activities, which could be further explored for the development of new antibiotics .
Analgesic and Anti-inflammatory Applications
The structural features of triazolopyridazine derivatives enable them to function as analgesic and anti-inflammatory agents . This is particularly important in the development of new treatments for chronic pain and inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition: is another significant application. These molecules can act as inhibitors for various enzymes, such as carbonic anhydrase , cholinesterase , and alkaline phosphatase . This property is useful in designing drugs for conditions like glaucoma, Alzheimer’s disease, and osteoporosis .
Antiviral Properties
Research has indicated that triazolopyridazine derivatives can have antiviral properties . They may inhibit the replication of viruses, making them candidates for antiviral drug development .
Cardiovascular Disorders
Some derivatives are utilized in the treatment of cardiovascular disorders . They can modulate the cardiovascular system, offering potential therapeutic benefits for diseases such as hypertension and arrhythmias .
properties
IUPAC Name |
N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMKRYLGRHGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)
![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)
![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)







![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)